molecular formula C7H13NO2 B11764422 (R)-3-Methylpiperidine-3-carboxylic acid

(R)-3-Methylpiperidine-3-carboxylic acid

Cat. No.: B11764422
M. Wt: 143.18 g/mol
InChI Key: DEMOKNSWMVAJPZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Methylpiperidine-3-carboxylic acid is a chiral compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-3-Methylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3-methylpyridine-3-carboxylic acid using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer. Another method involves the resolution of racemic 3-methylpiperidine-3-carboxylic acid using chiral resolving agents .

Industrial Production Methods

Industrial production of ®-3-Methylpiperidine-3-carboxylic acid typically involves large-scale asymmetric hydrogenation processes. These processes use advanced catalytic systems to achieve high yields and enantioselectivity. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

®-3-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-Methylpiperidine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Methylpiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the final product synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Methylpiperidine-3-carboxylic acid is unique due to its chiral nature and the presence of both a piperidine ring and a carboxylic acid group. This combination of features makes it a versatile intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3R)-3-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1

InChI Key

DEMOKNSWMVAJPZ-SSDOTTSWSA-N

Isomeric SMILES

C[C@]1(CCCNC1)C(=O)O

Canonical SMILES

CC1(CCCNC1)C(=O)O

Origin of Product

United States

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